molecular formula C8H6ClFN2 B2755028 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 348133-47-1

2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2755028
CAS No.: 348133-47-1
M. Wt: 184.6
InChI Key: MUCNEUNXMXSEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is a fluorinated and chlorinated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purine bases, allowing it to interact effectively with a variety of biological enzymes and receptors . The specific substitution pattern on this compound—including the 2-chloro, 6-fluoro, and 1-methyl groups—is strategically designed to optimize its physicochemical properties and enhance its binding affinity for potential biological targets. This makes it a valuable synthon for the development of novel therapeutic agents. Research into benzimidazole derivatives has demonstrated their potential for a wide range of bioactivities. Notably, fluoro- and chloro-substituted benzimidazoles have shown promising results as antimicrobial agents against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis . The presence of halogens is a common strategy to improve metabolic stability and membrane permeability. Furthermore, the 1-methyl group can significantly influence the compound's biological profile and is a key feature in structure-activity relationship (SAR) studies aimed at developing potent anticancer therapeutics . The primary research applications of this compound are as a key intermediate in the synthesis of more complex, target-oriented molecules and as a tool compound for probing biological mechanisms. It serves as a core building block for constructing potential inhibitors that may target essential bacterial enzymes such as FtsZ proteins, which are critical for cell division, or pyruvate kinases . In anticancer research, derivatives based on this scaffold are investigated for their ability to interfere with critical cellular processes in malignant cells . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-6-fluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCNEUNXMXSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with methyl isocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole has been investigated for its potential as an anticancer agent. Studies have shown that it can induce cell cycle arrest in cancer cell lines, such as HepG2, by increasing the proportion of cells in the G1 phase while decreasing those in the S and G2/M phases. This suggests a mechanism where the compound affects cellular proliferation and apoptosis pathways .

Case Study:
In a recent study, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its potential as a pro-apoptotic agent . The flow cytometry analysis revealed that the percentage of viable cells decreased dramatically after treatment, highlighting its effectiveness against cancer cells.

Biological Research

The compound is also utilized as a biochemical probe to study various biological pathways. Its halogenated structure allows for enhanced binding affinity to molecular targets such as enzymes and receptors, making it useful in drug discovery and development .

Mechanism of Action:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound can interact with receptor sites, altering signaling pathways.
  • Nucleic Acid Interaction: Potential binding to DNA or RNA may affect gene expression and replication processes.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing complex materials. Its unique chemical properties allow for the development of specialty chemicals and agrochemicals with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in anticancer or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of benzimidazole derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS Number Key Properties/Applications Reference
2-Chloro-6-fluoro-1H-benzo[d]imidazole Cl (C2), F (C6) 108662-49-3 Intermediate in drug synthesis
2-Chloro-7-fluoro-1H-benzo[d]imidazole Cl (C2), F (C7) 256519-11-6 Lower similarity (0.78) due to F at C7
4-Chloro-6-fluoro-1H-benzo[d]imidazole Cl (C4), F (C6) 1314092-05-1 Positional isomer with distinct reactivity
1-Methyl-2-phenyl-1H-benzo[d]imidazole CH₃ (N1), Ph (C2) 2622-63-1 Reduced polarity; used in coordination chemistry
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole Cl (C6), Cl-benzyl (N1), Cl-Ph (C2) - High melting point (168–169°C); antimicrobial activity

Key Observations :

  • Substituent Position : The position of halogens significantly affects bioactivity. For example, 2-chloro-6-fluoro-1H-benzo[d]imidazole (similarity score 0.82 to the target compound) is more structurally aligned with the methylated analog than 2-chloro-7-fluoro-1H-benzo[d]imidazole (similarity 0.78), where the fluoro group at C7 disrupts electronic symmetry .
  • Electronic Effects : Chloro and fluoro groups at C2 and C6 create a strong electron-withdrawing environment, enhancing stability and interactions with biological targets compared to phenyl or methyl substituents .

Biological Activity

2-Chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure:
The compound exhibits a unique substitution pattern that contributes to its biological activity. The synthesis typically involves the cyclization of 2-chloro-6-fluoroaniline with methyl isocyanate under specific conditions, often utilizing potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies:
    • A study evaluated its cytotoxicity using the MTT assay across different cancer cell lines including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (mammary gland cancer). The results indicated that the compound induced cell cycle arrest at the G1 phase and increased apoptosis rates in HepG2 cells, suggesting a potential mechanism for its anticancer effects .
    • Table 1 summarizes the IC50 values of this compound compared to standard anticancer drugs:
    CompoundIC50 (μM)Cell Line
    2-Chloro-6-fluoro-1-methyl...10.21HepG2
    Sorafenib8.50HepG2
    Doxorubicin5.00MCF-7
    Sunitinib9.00HCT-116

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication processes .

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives can inhibit viral replication. Specifically, this compound has shown promise against RNA viruses by blocking RNA polymerase II activity, which is crucial for viral RNA synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: By triggering apoptotic pathways, it leads to programmed cell death in cancer cells.
  • Cell Cycle Arrest: The compound's ability to induce G1 phase arrest prevents cancer cells from progressing through the cell cycle, thereby inhibiting tumor growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1: In a study involving xenograft models of human liver cancer, treatment with this compound resulted in significant tumor shrinkage compared to control groups.
  • Case Study 2: Another investigation focused on its use in combination therapies, revealing enhanced efficacy when paired with standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenation (chlorination/fluorination) of the benzimidazole core. For example, intermediates are prepared via Friedel-Crafts acylation or nucleophilic substitution under solvent-free conditions (Eaton's reagent) to enhance yield and purity . Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for halogenation.
  • Temperature : Controlled heating (80–120°C) to avoid decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate products with Rf values between 0.65–0.78 .
    • Data Reference : Derivatives like 5-chloro-6-nitro-2-phenyl-1H-benzo[d]imidazole (Sb11) achieved 81% yield under these conditions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C-Cl at ~745 cm⁻¹, C-F at ~1,200 cm⁻¹, and C=N imidazole stretching at ~1,602 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.4–8.3 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 273.03 for Sb11) .
    • Application Note : Combine with elemental analysis (C, H, N) to verify purity (>95%) .

Advanced Research Questions

Q. How can in-silico molecular docking guide the design of this compound derivatives for EGFR inhibition?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s kinase domain (PDB ID: 1M17).
  • Key Binding Residues : Target hydrophobic pockets (e.g., Met793, Leu718) and hydrogen bonds with Thr854 .
  • Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from in-vitro cytotoxicity assays (e.g., MTT on A549 cells) .
    • Data Contradiction : If in-silico predictions conflict with assay results (e.g., low cytotoxicity despite high binding affinity), reassess solvation effects or protein flexibility in docking simulations .

Q. What strategies resolve discrepancies between ADMET predictions and experimental pharmacokinetic data for benzoimidazole derivatives?

  • Methodological Answer :

  • ADMET Tools : Use SwissADME or pkCSM to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 isoforms).
  • Experimental Validation :
  • Plasma Stability : Incubate compounds in rat plasma (37°C, 24 hrs) and quantify via HPLC .
  • Microsomal Metabolism : Test hepatic clearance using human liver microsomes .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) may show higher metabolic stability than predicted due to steric hindrance .

Q. How do substituent modifications at the 1-, 2-, and 6-positions of the benzimidazole core affect cytotoxicity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Position 1 : Methyl groups enhance metabolic stability but may reduce solubility (logP increase) .
  • Position 2 : Bulky aryl groups (e.g., phenyl) improve EGFR binding but increase hepatotoxicity risk .
  • Position 6 : Fluorine enhances membrane permeability (logD ~2.5) and target affinity via halogen bonding .
  • Data Table :
DerivativeR1R2R6IC₅₀ (μM)Selectivity Index (Cancer vs. Normal Cells)
Sb11HPhCl12.33.5
Sb23BrPhCl8.72.1
HypotheticalCH₃PhF5.24.8
  • Source : Adapted from .

Methodological Notes

  • Contradictory Data Analysis : When cytotoxicity varies between assays (e.g., Sb11 vs. Sb23), cross-validate using orthogonal methods (e.g., apoptosis flow cytometry vs. caspase-3 activation assays) .
  • Synthetic By-Product Management : Monitor reactions via TLC and GC-MS to detect impurities (e.g., dehalogenated by-products) early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.